1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that features a quinazoline core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be achieved through multi-step organic synthesis. One common method involves the Paal-Knorr synthesis for the furan ring, followed by the formation of the quinazoline core through cyclization reactions . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives .
Scientific Research Applications
1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Carboxamide Compounds: Molecules with carboxamide groups attached to different cores.
Uniqueness
1-[(DIPROPYLCARBAMOYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of a quinazoline core, a furan ring, and multiple functional groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C28H30N4O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H30N4O5/c1-3-14-30(15-4-2)25(33)19-31-24-17-20(26(34)29-18-22-11-8-16-37-22)12-13-23(24)27(35)32(28(31)36)21-9-6-5-7-10-21/h5-13,16-17H,3-4,14-15,18-19H2,1-2H3,(H,29,34) |
InChI Key |
GVXRGTGAUBZQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.